2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(phenylMethoxy)carbonyl]aMino]butyl]-N-tert-butyldecahydro-(4aS,8a 2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(phenylMethoxy)carbonyl]aMino]butyl]-N-tert-butyldecahydro-(4aS,8a
Brand Name: Vulcanchem
CAS No.: 137431-05-1
VCID: VC0172977
InChI: InChI=1S/C8H13N5O2/c9-7-6(12-15-13-7)8(14)11-5-1-3-10-4-2-5/h5,10H,1-4H2,(H2,9,13)(H,11,14)
SMILES: C1CNCCC1NC(=O)C2=NON=C2N
Molecular Formula: C8H13N5O2
Molecular Weight: 211.225

2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(phenylMethoxy)carbonyl]aMino]butyl]-N-tert-butyldecahydro-(4aS,8a

CAS No.: 137431-05-1

Main Products

VCID: VC0172977

Molecular Formula: C8H13N5O2

Molecular Weight: 211.225

2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(phenylMethoxy)carbonyl]aMino]butyl]-N-tert-butyldecahydro-(4aS,8a - 137431-05-1

CAS No. 137431-05-1
Product Name 2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(phenylMethoxy)carbonyl]aMino]butyl]-N-tert-butyldecahydro-(4aS,8a
Molecular Formula C8H13N5O2
Molecular Weight 211.225
IUPAC Name 4-amino-N-piperidin-4-yl-1,2,5-oxadiazole-3-carboxamide
Standard InChI InChI=1S/C8H13N5O2/c9-7-6(12-15-13-7)8(14)11-5-1-3-10-4-2-5/h5,10H,1-4H2,(H2,9,13)(H,11,14)
Standard InChIKey LGMVLTCRFMCVHB-UHFFFAOYSA-N
SMILES C1CNCCC1NC(=O)C2=NON=C2N
Synonyms 2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(phenylMethoxy)carbonyl]aMino]butyl]-N-tert-butyldecahydro-(4aS,8aS)-isoquinoline-3(S)-carboxaMide
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator